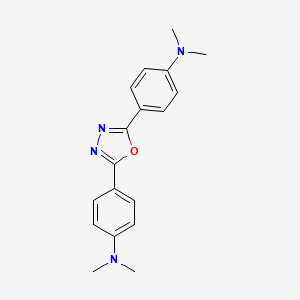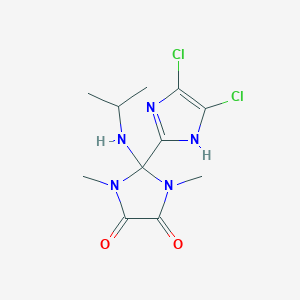
N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl 4-ethoxybenzoate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N,4-bis(4-methoxyphenyl)-1,2,4-triazol-3-amine
- N,4-bis(4-chlorophenyl)-1,2,4-triazol-3-amine
- N,4-bis(4-bromophenyl)-1,2,4-triazol-3-amine
Uniqueness
N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethoxy groups may enhance the compound’s ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N,4-bis(4-ethoxyphenyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-23-16-9-5-14(6-10-16)20-18-21-19-13-22(18)15-7-11-17(12-8-15)24-4-2/h5-13H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAPPBHGAISAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=CN2C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B8040139.png)


![phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate](/img/structure/B8040158.png)
![N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide](/img/structure/B8040172.png)
![4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B8040180.png)
![N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide](/img/structure/B8040184.png)
![2,6-Dibutylbenzo[1,2-c:4,5-c']dipyrrole-1,3,5,7-tetrone](/img/structure/B8040192.png)

![3-[(2-Nitrophenyl)sulfanylamino]benzonitrile](/img/structure/B8040197.png)
![ethyl N-[6-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-3-yl]-N-prop-2-enylcarbamate](/img/structure/B8040216.png)
![[(E)-4-(cyclohexanecarbonyloxy)but-2-enyl] cyclohexanecarboxylate](/img/structure/B8040221.png)

